molecular formula C14H10O2 B14384341 (S)-3-Phenylisobenzofuran-1(3H)-one

(S)-3-Phenylisobenzofuran-1(3H)-one

Cat. No.: B14384341
M. Wt: 210.23 g/mol
InChI Key: SQFMIHCARVMICF-ZDUSSCGKSA-N
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Description

(S)-3beta-Phenylphthalide is an organic compound with a unique structure that includes a phthalide core substituted with a phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3beta-Phenylphthalide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ortho-substituted benzoic acids with phenylacetic acid derivatives in the presence of dehydrating agents. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of (S)-3beta-Phenylphthalide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-3beta-Phenylphthalide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the phthalide ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the phthalide core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(S)-3beta-Phenylphthalide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3beta-Phenylphthalide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

    Phthalide: The parent compound of (S)-3beta-Phenylphthalide, which lacks the phenyl substitution.

    3-Phenylphthalide: A similar compound with a phenyl group at a different position on the phthalide ring.

Uniqueness: (S)-3beta-Phenylphthalide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

(3S)-3-phenyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H/t13-/m0/s1

InChI Key

SQFMIHCARVMICF-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2C3=CC=CC=C3C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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